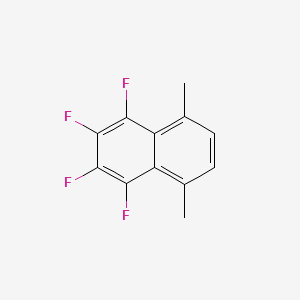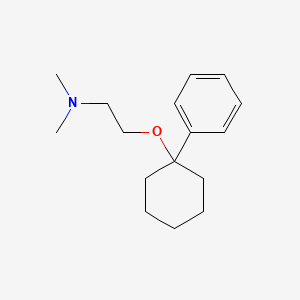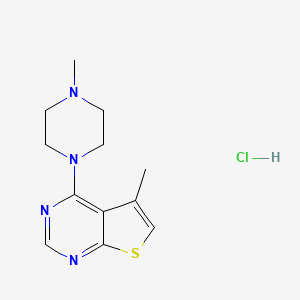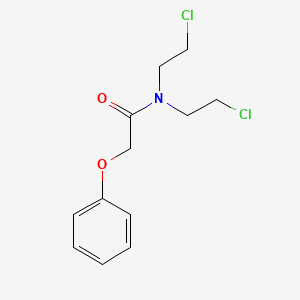
10-Hydroxy-11-methoxyaporphine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-11-methoxyaporphine hydrochloride is a compound belonging to the class of aporphine alkaloids. It is known for its unique chemical structure and potential pharmacological properties. This compound is derived from the aporphine skeleton, which is a common structural motif in many natural alkaloids. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct chemical behavior and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-11-methoxyaporphine hydrochloride typically involves the methylation of apomorphine. One common method includes the in vitro enzymatic methylation of apomorphine, which results in the formation of the desired compound . The reaction conditions often involve the use of specific enzymes and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxy-11-methoxyaporphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may result in the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted aporphines .
Aplicaciones Científicas De Investigación
10-Hydroxy-11-methoxyaporphine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-11-methoxyaporphine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including emesis and modulation of central nervous system activity . The exact molecular pathways involved in its action are still under investigation, but it is believed to affect both dopaminergic and serotonergic systems .
Comparación Con Compuestos Similares
Apomorphine: A precursor to 10-Hydroxy-11-methoxyaporphine hydrochloride, known for its dopaminergic activity.
Nuciferine: Another aporphine alkaloid with similar structural features but different pharmacological properties.
Roemerine: An alkaloid with a similar aporphine skeleton but distinct biological activities.
Uniqueness: this compound is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological effects make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
38322-41-7 |
|---|---|
Fórmula molecular |
C18H20ClNO2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21-2)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1 |
Clave InChI |
DDUUROFDEOZAKA-PFEQFJNWSA-N |
SMILES isomérico |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


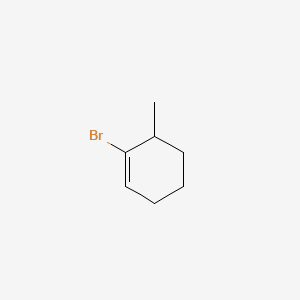
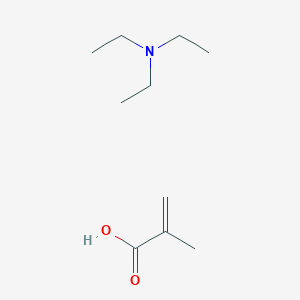
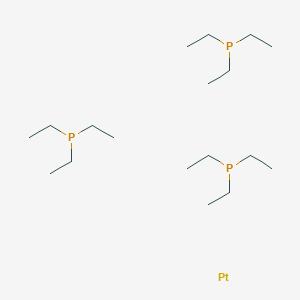
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
